N2,N2-Dipropyl-5-(trifluoromethyl)-1,2,3-benzenetriamine
Overview
Description
N2,N2-Dipropyl-5-(trifluoromethyl)-1,2,3-benzenetriamine is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of trifluoromethyl and dipropyl groups attached to a benzenetriamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2-Dipropyl-5-(trifluoromethyl)-1,2,3-benzenetriamine typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by reduction and subsequent substitution reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced monitoring techniques helps in optimizing the reaction conditions and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N2,N2-Dipropyl-5-(trifluoromethyl)-1,2,3-benzenetriamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amines, enhancing the compound’s reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
N2,N2-Dipropyl-5-(trifluoromethyl)-1,2,3-benzenetriamine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic uses.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N2,N2-Dipropyl-5-(trifluoromethyl)-1,2,3-benzenetriamine involves its interaction with molecular targets through various pathways. The trifluoromethyl group enhances its lipophilicity, facilitating membrane permeability and interaction with intracellular targets. The dipropyl groups contribute to its overall stability and reactivity, allowing it to participate in diverse chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
3-Nitro-N2,N2-dipropyl-5-(trifluoromethyl)-1,2-benzenediamine: This compound shares a similar core structure but differs in the presence of a nitro group.
N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine: Another related compound with distinct functional groups and applications.
Uniqueness
N2,N2-Dipropyl-5-(trifluoromethyl)-1,2,3-benzenetriamine stands out due to its specific combination of trifluoromethyl and dipropyl groups, which impart unique chemical and physical properties. These features make it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
2-N,2-N-dipropyl-5-(trifluoromethyl)benzene-1,2,3-triamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F3N3/c1-3-5-19(6-4-2)12-10(17)7-9(8-11(12)18)13(14,15)16/h7-8H,3-6,17-18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOWGHDYQLSREX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=C(C=C(C=C1N)C(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174862 | |
Record name | 1,2,3-Benzenetriamine, N2,N2-dipropyl-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2078-06-0 | |
Record name | 1,2,3-Benzenetriamine, N2,N2-dipropyl-5-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002078060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3-Benzenetriamine, N2,N2-dipropyl-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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